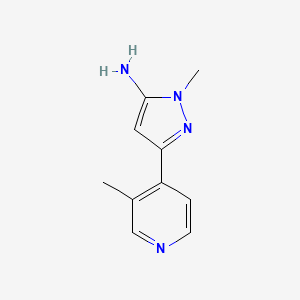

1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine

Description

1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 3-methylpyridin-4-yl moiety at the 3-position. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and bromodomain-targeting agents . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as exemplified in the preparation of related pyrazol-5-amine derivatives (e.g., compound 30 in ) . The compound’s nitrogen-rich scaffold enables hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-methyl-5-(3-methylpyridin-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H12N4/c1-7-6-12-4-3-8(7)9-5-10(11)14(2)13-9/h3-6H,11H2,1-2H3 |

InChI Key |

YHBBXZWMFGNSCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions tailored to achieve the desired products.

Scientific Research Applications

1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-5-amine Derivatives

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly sensitive to substituent variations. Below is a detailed comparison with key analogs:

Impact of Heterocyclic Moieties

- Thiazole-Containing Analogs ():

Compounds like 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 1171174-91-6) replace the pyridinyl group with a thiazole ring. Thiazole’s sulfur atom enhances polar interactions, as reflected in its higher melting point (212°C for ’s thiazole-based dye) .

Physicochemical and Spectroscopic Properties

Key Research Findings

- Substituent Position Matters: The 3-position substituent (e.g., pyridinyl vs. phenyl) dictates target selectivity. For example, pyridin-4-yl groups in the target compound favor interactions with BET family bromodomains, while pyridin-3-yl analogs show divergent binding .

- Fluorination Enhances Stability: Fluorinated derivatives (e.g., ’s compound) exhibit longer plasma half-lives due to resistance to oxidative metabolism .

- Synthetic Accessibility: Palladium-mediated methods (e.g., Suzuki coupling in ) are preferred for introducing aromatic substituents, achieving yields up to 83% .

Biological Activity

1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine, identified by its CAS number 1864500-29-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1864500-29-7 |

This structure contributes to its interaction with various biological targets, making it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole core can inhibit the proliferation of various cancer cell lines. For instance:

- Lung Cancer : In vitro studies showed significant inhibition of lung cancer cell growth.

- Breast Cancer : The compound demonstrated notable antiproliferative effects on MDA-MB-231 breast cancer cells.

- Liver Cancer : HepG2 liver cancer cells were also affected, suggesting a broad spectrum of activity against different cancer types .

The mechanism by which this compound exerts its biological effects is primarily through the modulation of signaling pathways associated with cell proliferation and apoptosis. Pyrazole derivatives often interact with enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation and tumorigenesis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that related pyrazole compounds exhibit significant inhibition of COX enzymes, which play a key role in inflammatory processes. The anti-inflammatory activity was quantified with IC₅₀ values comparable to established anti-inflammatory drugs .

Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the pyrazole ring significantly influenced their anticancer potency. The study highlighted that specific substitutions could enhance or diminish biological activity .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of pyrazole derivatives in animal models of cancer. The findings suggested that treatment with these compounds led to reduced tumor sizes and improved survival rates compared to control groups. This underscores the potential therapeutic applications of such compounds in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization, condensation, or nucleophilic substitution. For example:

- TFA-Catalyzed Cyclization : Trifluoroacetic acid (TFA) in toluene under reflux facilitates the formation of pyrazole intermediates, as seen in the synthesis of analogous pyrazol-5-amine derivatives .

- Copper-Catalyzed Coupling : Copper(I) bromide with cesium carbonate enables cross-coupling reactions, improving regioselectivity and yield (e.g., 17.9% yield for a related compound) .

- Condensation with Propenones : Hydrazine derivatives react with substituted propenones in one-pot reactions, though yields depend on substituent electronic effects .

- Critical Factors : Solvent polarity (e.g., toluene vs. DMSO), catalyst loading, and temperature (e.g., 35°C vs. reflux) significantly impact reaction efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., δ 3.12 ppm for methyl groups in pyrazole derivatives) .

- X-Ray Diffraction : Single-crystal studies resolve tautomeric ambiguity, as demonstrated for structurally similar pyridylpyrazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 215 [M+H]) .

Q. What are the common substituent effects on the pyrazole ring observed in related compounds?

- Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl substituents reduce pyrazole ring electron density, altering reactivity in nucleophilic substitutions .

- Aryl vs. Alkyl Groups : Aryl substituents (e.g., phenyl) enhance π-stacking in crystallography, while alkyl groups (e.g., methyl) improve solubility .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis to minimize byproducts?

- Optimization Strategies :

- Catalyst Screening : Transition metals (e.g., Cu) or Brønsted acids (e.g., TFA) reduce side reactions. For example, TFA minimizes oligomerization in cyclization .

- Solvent-Free Conditions : Eliminating solvents improves atom economy and reduces purification complexity, as shown in pyrazolo-pyrimidine syntheses .

- Computational Pre-Screening : Quantum chemical calculations predict optimal reaction pathways, as proposed by ICReDD’s feedback-driven design .

Q. What computational approaches assist in understanding the electronic structure of this compound?

- DFT Studies : Density Functional Theory (DFT) models predict frontier molecular orbitals (FMOs) and charge distribution, aiding in understanding regioselectivity .

- Molecular Docking : For bioactive analogs, docking simulations identify binding interactions with target proteins (e.g., antibacterial enzymes) .

Q. How do conflicting NMR data from different synthetic routes inform structural verification?

- Case Study :

- Tautomerism : Discrepancies in NMR shifts (e.g., δ 6.66 ppm vs. δ 7.52 ppm for pyrazole protons) may indicate tautomeric equilibria, resolved via X-ray or variable-temperature NMR .

- Byproduct Identification : LC-MS or 2D NMR (e.g., HSQC) isolates impurities, such as uncyclized intermediates or regioisomers .

Q. What strategies are effective in scaling up the synthesis while maintaining purity?

- Scale-Up Considerations :

- Catalyst Recovery : Heterogeneous catalysts (e.g., CsCO) enable reuse, reducing costs .

- Chromatography Alternatives : Recrystallization or acid-base extraction (e.g., HCl washes) simplifies purification for gram-scale batches .

Q. How do solvent choices and catalysts impact the regioselectivity of pyrazole formation?

- Regioselectivity Control :

- Polar Aprotic Solvents : DMSO stabilizes charged intermediates, favoring 1,3-dipolar cycloaddition regiochemistry .

- Base Catalysis : KCO promotes deprotonation, directing substituents to the 4-position of pyrazole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.